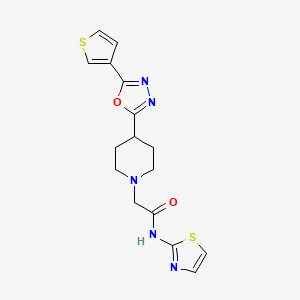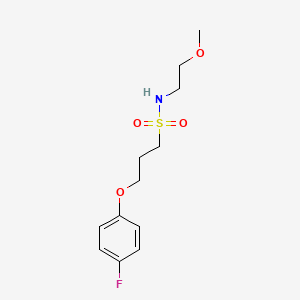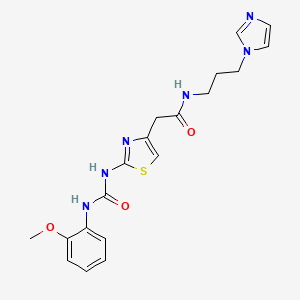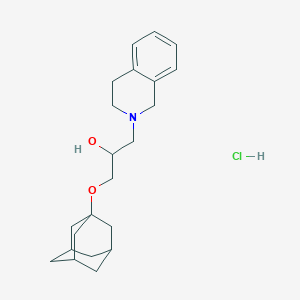
N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound's structure suggests its inclusion in the family of heterocyclic compounds that possess significant biological activities. Research into similar compounds involves their synthesis through various chemical reactions, including amidification and cyclization, to introduce different substituents that enhance biological activity (Camurlu & Guven, 2015). These processes are critical for the development of compounds with potential therapeutic applications.
Biological Activities and Applications
Heterocyclic compounds, such as the one , often exhibit a wide range of biological activities:
- Antibacterial Activity : Several studies have demonstrated the antibacterial efficacy of compounds with similar structures against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016; Nafeesa et al., 2017).
- Antimicrobial and Antifungal Activities : Compounds within this family have been evaluated for their antimicrobial and antifungal potentials, suggesting their use in treating infectious diseases caused by resistant microorganisms (Iqbal et al., 2017).
- Antitumor Activity : Research has also explored the antitumor potential of related compounds, indicating their capability to inhibit the growth of various cancer cell lines. This opens up avenues for their use in cancer therapy (Albratty et al., 2017).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-13(18-16-17-4-8-25-16)9-21-5-1-11(2-6-21)14-19-20-15(23-14)12-3-7-24-10-12/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGRDBYGGXORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)


![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)


![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)
